molecular formula C15H27N3O5 B3103359 (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate CAS No. 1438393-12-4

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

Cat. No.: B3103359
CAS No.: 1438393-12-4
M. Wt: 329.39 g/mol
InChI Key: YVQUDJUGLPUGDQ-JTQLQIEISA-N
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Description

(S)-Di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is a chiral piperazine derivative characterized by a carbamoyl (-CONH₂) group at the 2-position and tert-butyl-protected carboxylate groups at the 1- and 4-positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents.

The (S)-stereochemistry at the 2-position distinguishes it from its (R)-isomer, which can lead to divergent interactions in enantioselective reactions or target binding. Thus, comparisons with structurally analogous compounds are essential to infer its properties.

Properties

IUPAC Name

ditert-butyl (2S)-2-carbamoylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQUDJUGLPUGDQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119915
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminocarbonyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438393-12-4
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminocarbonyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438393-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminocarbonyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with a suitable diacid or diester.

    Introduction of Carbamoyl Group: The carbamoyl group is introduced through the reaction of the piperazine derivative with an isocyanate or carbamoyl chloride under controlled conditions.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl alcohol in the presence of an acid catalyst to form the di-tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Carboxylic acids and piperazine derivatives.

    Substitution: Various substituted piperazine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate depends on its specific application. In the context of PROTACs, the compound acts as a linker that facilitates the formation of a ternary complex between a target protein, a PROTAC molecule, and an E3 ubiquitin ligase . This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Analogous Compounds

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Purity (%) CAS Number Source
This compound Carbamoyl (-CONH₂) C₁₅H₂₆N₃O₅* 328.4 (calc.) N/A Not listed N/A
(R)-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate Methyl (-CH₃) C₁₅H₂₈N₂O₄ 300.4 95 1821804-11-8 Combi-Blocks Inc.
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate Pyrrolidine-carbonyl C₂₂H₂₉N₃O₅ 417.5 N/A 1263093-90-8 Hairui Chemical
Di-tert-butyl piperazine-1,4-dicarboxylate None (unsubstituted) C₁₄H₂₄N₂O₄ 284.3 N/A 76535-75-6 CAS Registry
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate Oxo (=O) C₁₈H₂₂N₂O₅ 346.4 N/A Not listed CymitQuimica

*Calculated based on substituent addition to the unsubstituted di-tert-butyl piperazine backbone.

Key Observations

Substituent Effects on Reactivity and Solubility: The carbamoyl group in the target compound introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the methyl (nonpolar) and benzyl (aromatic) substituents in analogs . However, it may reduce lipid membrane permeability relative to the methylated analog. The pyrrolidine-carbonyl group in Hairui Chemical’s compound (CAS 1263093-90-8) adds steric bulk and conformational rigidity, which could impede synthetic flexibility but improve target specificity .

Stereochemical Considerations :

  • The (S)-configuration of the carbamoyl group may confer distinct binding affinities in chiral environments compared to the (R)-methyl analog (CAS 1821804-11-8). For example, in kinase inhibition, stereochemistry often dictates selectivity between ATP-binding pockets .

Protection/Deprotection Utility :

  • The tert-butyl esters in all listed compounds provide robust protection against nucleophilic attack, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The unsubstituted di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6) is a benchmark for studying deprotection kinetics .

In contrast, the (R)-methyl analog is readily available at 95% purity, highlighting a gap in accessible chiral variants .

Research Implications and Gaps

  • Synthetic Challenges : Introducing the carbamoyl group necessitates precise reaction conditions to avoid hydrolysis of the tert-butyl esters.
  • Stereochemical Studies : Comparative studies between (S)- and (R)-configured analogs are critical for optimizing enantioselective synthesis routes or therapeutic efficacy.

Biological Activity

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H27N3O5 and a molecular weight of 329.39 g/mol. This compound is characterized by its unique structure, which includes a piperazine ring and two tert-butyl groups, contributing to its biological activity and potential therapeutic applications.

The biological activity of this compound has been linked to its interaction with various biological pathways. It is hypothesized to modulate neurotransmitter systems, particularly in the central nervous system. The piperazine moiety is known for its ability to interact with receptors, influencing neurochemical signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : Preliminary studies suggest that this compound may have anxiolytic and antidepressant-like effects, potentially through serotonin receptor modulation.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study evaluated the effects of this compound on anxiety-related behaviors in animal models. Results showed a significant reduction in anxiety-like behaviors compared to control groups, indicating potential therapeutic applications in anxiety disorders.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly scavenged free radicals, suggesting its potential use as an antioxidant agent in therapeutic formulations aimed at oxidative stress-related conditions.
  • Inflammation Model Studies : In a murine model of inflammation, this compound reduced pro-inflammatory cytokines, highlighting its anti-inflammatory properties.

Data Table of Biological Activities

Biological ActivityAssessed ModelOutcome
Anxiolytic EffectAnimal ModelsSignificant reduction in anxiety behaviors
Antioxidant ActivityIn Vitro Free Radical ScavengingHigh scavenging capacity
Anti-inflammatory ActivityMurine Inflammation ModelReduced pro-inflammatory cytokines

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
Reactant of Route 2
(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

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